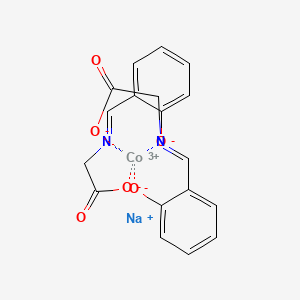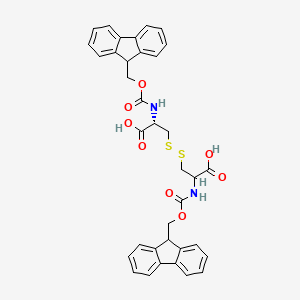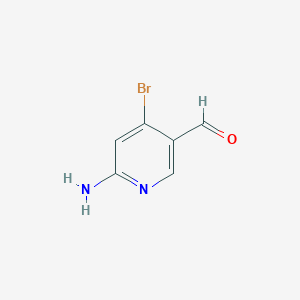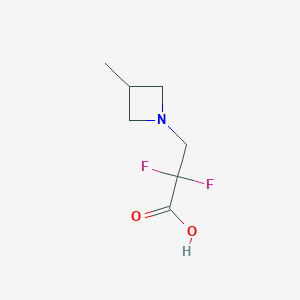
2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid is a fluorinated organic compound with the molecular formula C₇H₁₁F₂NO₂ and a molecular weight of 179.16 g/mol . This compound is characterized by the presence of two fluorine atoms, a propanoic acid moiety, and a 3-methylazetidin-1-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid typically involves the reaction of 3-methylazetidine with a fluorinated propanoic acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The 3-methylazetidin-1-yl group contributes to its unique chemical properties, allowing it to interact with various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-3-(3-ethylazetidin-1-yl)propanoic acid
- 2,2-Difluoro-3-(3-propylazetidin-1-yl)propanoic acid
- 2,2-Difluoro-3-(3-butylazetidin-1-yl)propanoic acid
Uniqueness
2,2-Difluoro-3-(3-methylazetidin-1-yl)propanoic acid is unique due to its specific combination of fluorine atoms and the 3-methylazetidin-1-yl group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H11F2NO2 |
|---|---|
Poids moléculaire |
179.16 g/mol |
Nom IUPAC |
2,2-difluoro-3-(3-methylazetidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H11F2NO2/c1-5-2-10(3-5)4-7(8,9)6(11)12/h5H,2-4H2,1H3,(H,11,12) |
Clé InChI |
CHHULAUNJFBXKK-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C1)CC(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


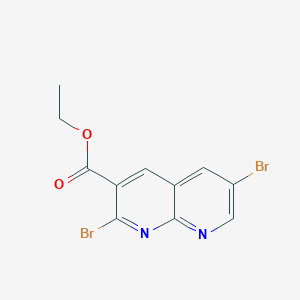
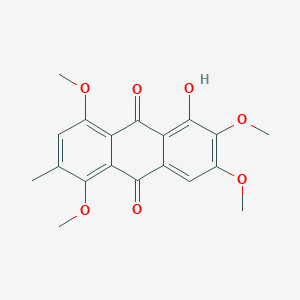


![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
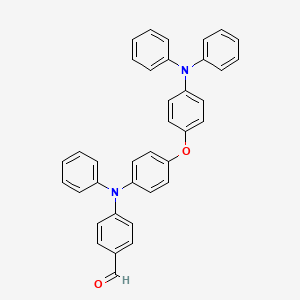
![2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate](/img/structure/B13148091.png)

